molecular formula C14H22O4 B14351722 10-(Acetyloxy)-4,8-dimethyldeca-3,8-dienoic acid CAS No. 91851-89-7

10-(Acetyloxy)-4,8-dimethyldeca-3,8-dienoic acid

Cat. No.: B14351722
CAS No.: 91851-89-7
M. Wt: 254.32 g/mol
InChI Key: SVNBSQWSCRUARX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(Acetyloxy)-4,8-dimethyldeca-3,8-dienoic acid is an organic compound characterized by the presence of an acetyloxy group and a deca-dienoic acid backbone This compound is notable for its unique structural features, which include multiple double bonds and an acetyloxy functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Acetyloxy)-4,8-dimethyldeca-3,8-dienoic acid typically involves the following steps:

    Formation of the Deca-dienoic Acid Backbone: This can be achieved through a series of reactions starting from simpler organic molecules

    Introduction of the Acetyloxy Group: The acetyloxy group can be introduced via acetylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

10-(Acetyloxy)-4,8-dimethyldeca-3,8-dienoic acid can undergo various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyloxy group.

Major Products

    Oxidation: Epoxides, diols

    Reduction: Saturated deca-dienoic acid derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

10-(Acetyloxy)-4,8-dimethyldeca-3,8-dienoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 10-(Acetyloxy)-4,8-dimethyldeca-3,8-dienoic acid involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways. The double bonds in the compound can also interact with enzymes and other proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    10-(Acetyloxy)-4,8-dimethyldeca-3,8-dienoic acid: shares similarities with other acetyloxy-containing compounds such as acetylsalicylic acid (aspirin) and acetyloxybenzoic acid.

    Deca-dienoic acids: with different substituents also exhibit similar reactivity and applications.

Uniqueness

Properties

CAS No.

91851-89-7

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

10-acetyloxy-4,8-dimethyldeca-3,8-dienoic acid

InChI

InChI=1S/C14H22O4/c1-11(7-8-14(16)17)5-4-6-12(2)9-10-18-13(3)15/h7,9H,4-6,8,10H2,1-3H3,(H,16,17)

InChI Key

SVNBSQWSCRUARX-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(=O)O)CCCC(=CCOC(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.